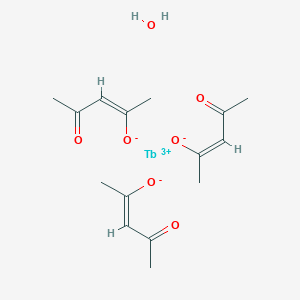
Terbium(III)acetylacetonatehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Tb(C₅H₇O₂)₃·xH₂O. It is a derivative of 2,4-pentanedione and terbium(III), and it is commonly used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium(III) acetylacetonate hydrate can be synthesized by reacting terbium salts, such as terbium nitrate, with acetylacetone in the presence of a base like ammonia. The reaction can be represented as follows:
3NH3+3Hacac+Tb(NO3)3→Tb(acac)3+3NH4NO3
The product is typically obtained as a dihydrate, Tb(C₅H₇O₂)₃(H₂O)₂, which can be further purified by recrystallization .
Industrial Production Methods
Industrial production methods for terbium(III) acetylacetonate hydrate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in powder or crystalline form .
Chemical Reactions Analysis
Types of Reactions
Terbium(III) acetylacetonate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxo-clusters.
Substitution: It can react with other ligands to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in reactions with terbium(III) acetylacetonate hydrate include:
Acetonitrile: Used as a solvent in substitution reactions.
Dichloromethane: Another solvent used in various reactions.
Major Products
The major products formed from these reactions include new coordination compounds with different ligands, which can exhibit unique photochemical and magnetic properties .
Scientific Research Applications
Terbium(III) acetylacetonate hydrate has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of new coordination compounds with interesting photochemical and magnetic properties.
Biology: Employed in the study of biological systems due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the production of optical materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of terbium(III) acetylacetonate hydrate involves its ability to form stable coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to unique photochemical and magnetic effects. The compound’s luminescent properties are particularly useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- Europium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Iron(III) acetylacetonate
Uniqueness
Terbium(III) acetylacetonate hydrate is unique due to its specific photochemical and magnetic properties, which are not as pronounced in similar compounds. Its ability to form stable coordination complexes and its luminescent properties make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C15H23O7Tb |
|---|---|
Molecular Weight |
474.26 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+);hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tb/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;; |
InChI Key |
MRUSPMJZFLPYOU-KJVLTGTBSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Tb+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


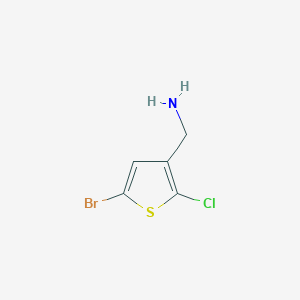
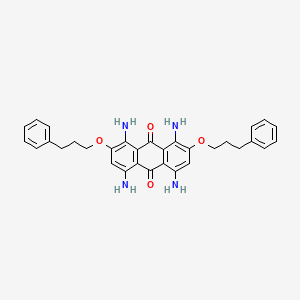
![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)
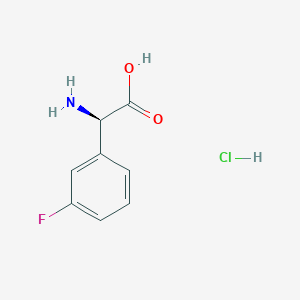
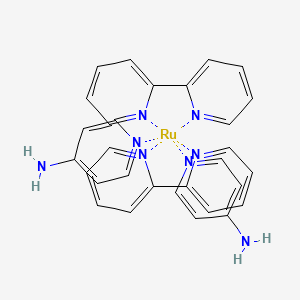
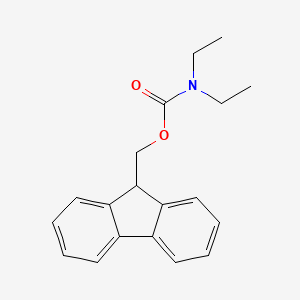


![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
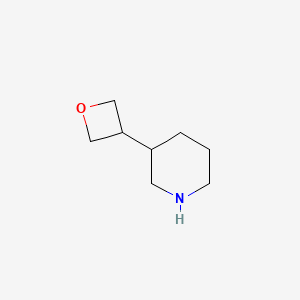
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

